molecular formula C9H13N3O B11744031 4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

Cat. No.: B11744031
M. Wt: 179.22 g/mol
InChI Key: ZTCKDKYWIHBKKC-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. One common method involves the use of 4-aminotetrahydropyran as a starting material, which is then reacted with pyrimidine derivatives under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is unique due to its combination of a pyrimidine ring and a tetrahydropyran group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(oxan-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H13N3O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12)

InChI Key

ZTCKDKYWIHBKKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=NC=C2)N

Origin of Product

United States

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